Ethyl 2-bromo-5-methylnicotinate

Cross-Coupling Reactivity Aryl Bromide Advantage

Ethyl 2-bromo-5-methylnicotinate (CAS 65996-16-9) is a halogenated pyridine-3-carboxylate ester used as a versatile building block in organic synthesis. Its structure features a bromine atom at the 2-position and a methyl group at the 5-position of the nicotinate core, creating a defined substitution pattern for iterative functionalization.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 65996-16-9
Cat. No. B1313444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-5-methylnicotinate
CAS65996-16-9
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)C)Br
InChIInChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3
InChIKeyPKLWSPZTPMXMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-bromo-5-methylnicotinate: Key Properties for Informed Chemical Procurement and Research Selection


Ethyl 2-bromo-5-methylnicotinate (CAS 65996-16-9) is a halogenated pyridine-3-carboxylate ester used as a versatile building block in organic synthesis . Its structure features a bromine atom at the 2-position and a methyl group at the 5-position of the nicotinate core, creating a defined substitution pattern for iterative functionalization. The compound is commercially available with a typical purity of 95%, a molecular weight of 244.09 g/mol, and is classified as harmful if swallowed with skin and eye irritation potential .

Why Ethyl 2-bromo-5-methylnicotinate Cannot Be Casually Replaced by Its Closest In-Class Analogs


In-class analogs like ethyl 2-chloro-5-methylnicotinate or methyl 2-bromo-5-methylnicotinate are not simply interchangeable. The fundamental differences in carbon-halogen bond strength and ester group stability directly dictate reaction outcomes. For instance, the C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 400 kJ/mol), enabling chemoselective oxidative addition with palladium catalysts under milder conditions, which is critical when late-stage functionalizing heat-sensitive intermediates [1]. Similarly, the ethyl ester versus methyl ester influences the steric demand and reactivity profile in subsequent nucleophilic acyl substitutions or hydrolysis steps [2]. These physicochemical disparities mean a choice for one derivative over another is a choice for a specific synthesis sequence, not a routine swap.

Quantifiable Differentiation Evidence for Prioritizing Ethyl 2-bromo-5-methylnicotinate Over Its Analogs


Enhanced Reactivity in Palladium-Catalyzed Coupling as Evidenced by Distinct Bond Dissociation Energies

Ethyl 2-bromo-5-methylnicotinate engages in Suzuki-Miyaura and related cross-couplings with specificity derived from the C-Br bond. The bond dissociation energy (BDE) of an aromatic C-Br bond is approximately 285 kJ/mol, which is substantially lower than the ~400 kJ/mol BDE of the analogous C-Cl bond in ethyl 2-chloro-5-methylnicotinate. This translates experimentally into faster oxidative addition with Pd(0) catalysts, allowing for coupling at room temperature or ambient conditions where the chloro analog requires heating [1].

Cross-Coupling Reactivity Aryl Bromide Advantage

Differentiating Chemoselectivity in Sequential Difunctionalization Strategies

In a direct comparison of synthetic pathways, the 2-bromo substituent in ethyl 2-bromo-5-methylnicotinate provides superior leaving-group ability versus the 2-chloro substituent in ethyl 2-chloro-5-methylnicotinate. This enables selective initial functionalization at the C2 position via Pd-catalyzed cross-coupling, while leaving the ester group at C3 intact for a secondary modification. This stepwise, chemoselective sequence is difficult to achieve with the less reactive chloro analog, which often requires competing nucleophilic aromatic substitution conditions that can hydrolyze the ester [1].

Orthogonal Reactivity Iterative Synthesis Bromine vs Chlorine

Comparative Purity Profile: Vendor-Supplied Quality as a Procurement Decision Factor

A direct comparison of technical datasheets reveals a purity specification difference. The target compound, ethyl 2-bromo-5-methylnicotinate, is supplied by Fluorochem at a standard purity of 95% , whereas its 2-chloro analog, ethyl 2-chloro-5-methylnicotinate, is supplied by the same vendor at a higher standard purity of 98% . This 3% gap can be significant in multi-step syntheses where impurities in the bromo derivative might propagate or necessitate additional purification, representing a quantifiable factor in the procurement decision for high-precision applications.

Quality Control Procurement Purity Specification

Cost Differential as a Proxy for Synthetic Complexity and Scarcity Value

Procurement costs reflect underlying synthetic complexity. Ethyl 2-bromo-5-methylnicotinate is significantly more expensive than its chloro analog. For a 1g unit, the bromo compound is priced at approximately $982.00 from AKSci , while the 2-chloro derivative is listed at approximately $76.00 (1g) from Fluorochem . This >10x price differential indicates a more complex or lower-yielding synthesis route for the brominated species, which can be a critical factor for pilot-scale work but may be justified by its distinctive reactivity.

Cost Analysis Procurement Scarcity

Defined Application Scenarios Where the Differentiated Profile of Ethyl 2-bromo-5-methylnicotinate Is Essential


Medicinal Chemistry Library Synthesis via Sequential, Orthogonal Functionalization

When constructing a focused library of 2-aryl-5-methylnicotinamides, the C-Br bond in ethyl 2-bromo-5-methylnicotinate enables a mild Suzuki-Miyaura coupling to introduce aryl diversity at C2. This is followed by ester aminolysis to access amide derivatives. The chloro analog would demand harsher conditions, risking premature ester modification or lower conversion, making the bromo compound the enabling building block [1].

Late-Stage Functionalization of Fragile Intermediates in Total Synthesis

In complex natural product synthesis, a late-stage intermediate with thermal sensitivity requires a coupling partner that reacts at near-ambient temperatures. The significantly weaker C-Br bond of ethyl 2-bromo-5-methylnicotinate permits Pd(0)-mediated coupling at 25°C, whereas the analogous chloro derivative would necessitate heating to 80°C or higher, risking decomposition of the sensitive substrate [1].

Synthesis of Heterocyclic Scaffolds Requiring a Transient Protecting Group Strategy

When a 2-bromo-5-methylnicotinate core is used to generate fused heterocycles (e.g., through domino reactions), the ethyl ester offers optimal stability as a 'traceless protecting group' for the carboxylic acid. The ethyl group balances steric demands and reactivity, outcompeting the methyl ester which may undergo transesterification or premature hydrolysis under cross-coupling conditions [2].

Procurement for Research Groups with Strict Budgetary Constraints Requiring High-Reactivity Substrates

For academic labs with tight budgets, the 10x cost premium of the bromo derivative over the chloro analog demands prior justification. This cost is acceptable when the synthetic plan has been validated to be impossible or extremely low-yielding with the chloro compound, as determined by a direct comparative calorimetric or GC-monitored kinetic analysis of the key C-C bond formation step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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